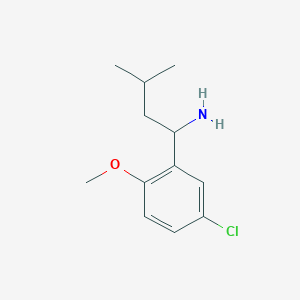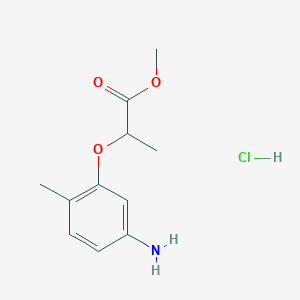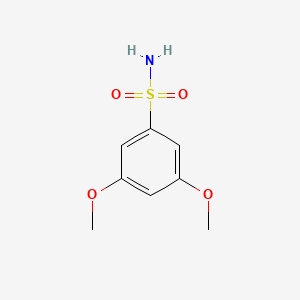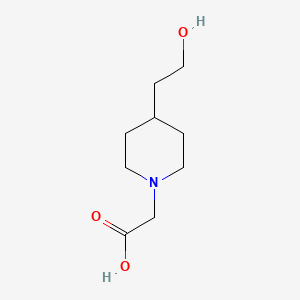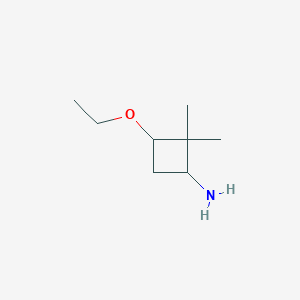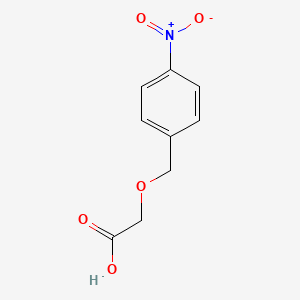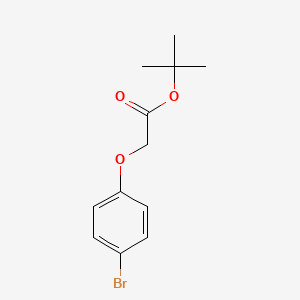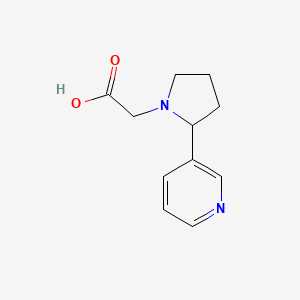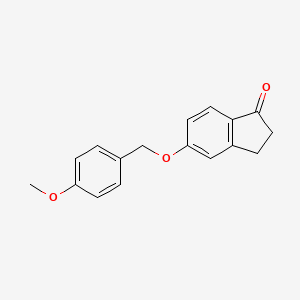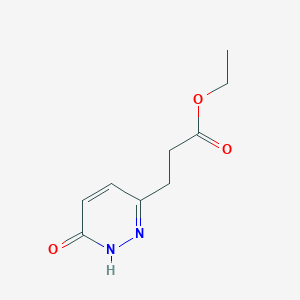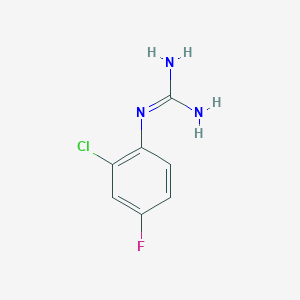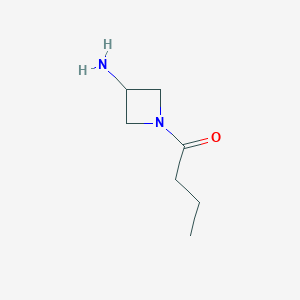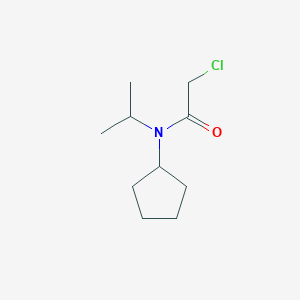
2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide
Descripción general
Descripción
“2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide” is a chemical compound with the CAS Number 1311314-61-0 . It has a molecular formula of C10H18ClNO and a molecular weight of 203.71 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide” include a predicted density of 1.06±0.1 g/cm3 and a predicted boiling point of 292.3±19.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
- Application : The structure of a similar compound, 2-chloro-N-(2,6-dimethylphenyl)-acetamide, has been determined as part of a study of the effect of ring and side chain substitutions on the solid state geometry of chemically and biologically significant compounds such as acetanilides .
- Methods : The crystal structure was determined using X-ray crystallography . The molecules in the compound are linked into chains through N-H⋯O hydrogen bonding .
- Results : The crystal structure of the compound is closely related to those of side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)-acetamide and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, with slightly different bond parameters .
- Application : 2-Chloro-N6-cyclopentyladenosine (CCPA) is used as an A1 adenosine receptor agonist with high selectivity . It is often used with other adenosine receptor agonists and antagonists to resolve A1, A2A, and A3 receptor functions .
- Methods : The compound is typically applied in vitro to cells expressing the adenosine receptor, and its effects are measured using various assays .
- Results : CCPA has been shown to have high selectivity for the A1 adenosine receptor, making it a valuable tool for studying the function of this receptor .
Scientific Field: Crystallography
Scientific Field: Pharmacology
Propiedades
IUPAC Name |
2-chloro-N-cyclopentyl-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8(2)12(10(13)7-11)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUOJAMLEBGBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)
